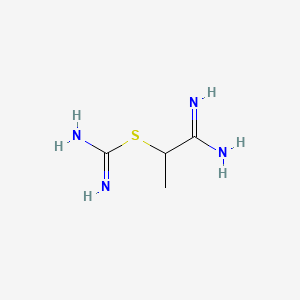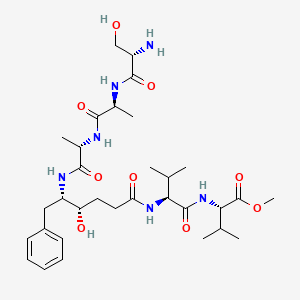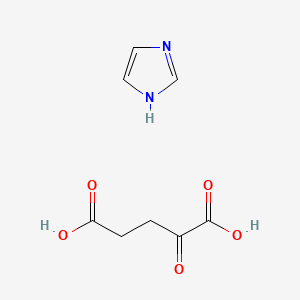![molecular formula C11H14N4S B12800274 2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine CAS No. 67219-28-7](/img/structure/B12800274.png)
2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 317625 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often utilized in research settings for its ability to interact with specific molecular targets, making it a valuable tool in both chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 317625 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 317625 is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves:
Bulk Synthesis: Large quantities of reactants are combined in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to ensure optimal performance.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
NSC 317625 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 317625 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
NSC 317625 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: In biological research, NSC 317625 is used to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: NSC 317625 is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 317625 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The pathways involved in its mechanism of action include:
Enzyme Inhibition: NSC 317625 can inhibit the activity of certain enzymes, preventing them from catalyzing reactions.
Receptor Binding: The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events.
Comparison with Similar Compounds
NSC 317625 is unique in its structure and properties, but it can be compared to other similar compounds:
NSC 18725: This compound also exhibits enzyme inhibition but has different molecular targets.
NSC 12345: Known for its receptor-binding properties, NSC 12345 has a different chemical structure but similar biological effects.
Properties
CAS No. |
67219-28-7 |
|---|---|
Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H14N4S/c1-14-5-7-15(8-6-14)11-13-9-3-2-4-12-10(9)16-11/h2-4H,5-8H2,1H3 |
InChI Key |
YKZCABREKASZPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


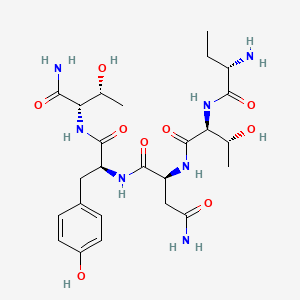
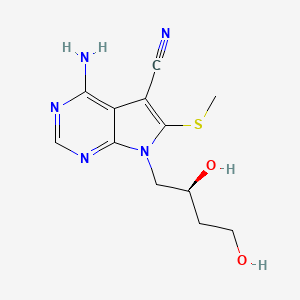
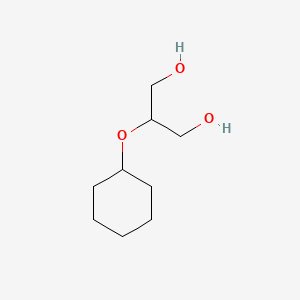
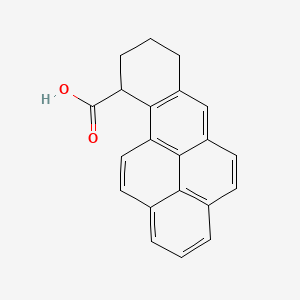

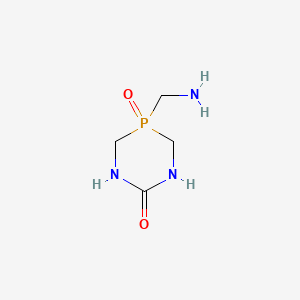
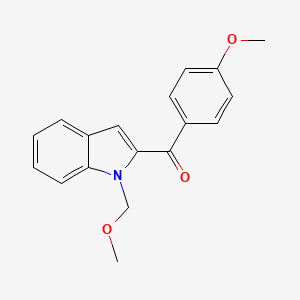
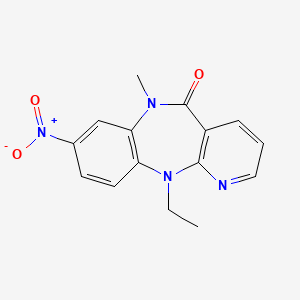

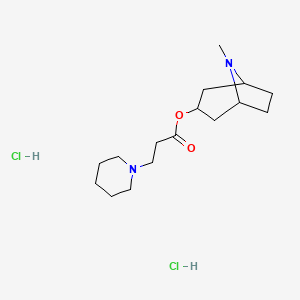
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
